P-1-Aziridinyl-N'-cyclohexyl-N,N-dimethylphosphonic diamide
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Overview
Description
P-1-Aziridinyl-N’-cyclohexyl-N,N-dimethylphosphonic diamide is a chemical compound with the molecular formula C₁₀H₂₂N₃OP and a molecular weight of 231.278 g/mol . This compound is known for its unique structure, which includes an aziridine ring, a cyclohexyl group, and a phosphonic diamide moiety. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
The synthesis of P-1-Aziridinyl-N’-cyclohexyl-N,N-dimethylphosphonic diamide involves several steps. One common synthetic route includes the reaction of aziridine with cyclohexylamine and dimethylphosphonic dichloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.
Chemical Reactions Analysis
P-1-Aziridinyl-N’-cyclohexyl-N,N-dimethylphosphonic diamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
P-1-Aziridinyl-N’-cyclohexyl-N,N-dimethylphosphonic diamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of P-1-Aziridinyl-N’-cyclohexyl-N,N-dimethylphosphonic diamide involves its interaction with molecular targets and pathways. The aziridine ring is known for its reactivity, which allows it to interact with nucleophiles and form covalent bonds with target molecules. This reactivity is exploited in various chemical and biological applications, where the compound can modify or inhibit specific molecular pathways .
Comparison with Similar Compounds
P-1-Aziridinyl-N’-cyclohexyl-N,N-dimethylphosphonic diamide can be compared with other similar compounds, such as:
Aziridine derivatives: These compounds share the aziridine ring structure and exhibit similar reactivity.
Cyclohexylamine derivatives: Compounds containing the cyclohexylamine moiety have comparable chemical properties.
Phosphonic diamides: These compounds have similar phosphonic diamide groups and are used in related applications.
The uniqueness of P-1-Aziridinyl-N’-cyclohexyl-N,N-dimethylphosphonic diamide lies in its combination of these functional groups, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
117112-23-9 |
---|---|
Molecular Formula |
C10H22N3OP |
Molecular Weight |
231.28 g/mol |
IUPAC Name |
N-[aziridin-1-yl(dimethylamino)phosphoryl]cyclohexanamine |
InChI |
InChI=1S/C10H22N3OP/c1-12(2)15(14,13-8-9-13)11-10-6-4-3-5-7-10/h10H,3-9H2,1-2H3,(H,11,14) |
InChI Key |
OJQSLMCSTFCYEW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)P(=O)(NC1CCCCC1)N2CC2 |
Origin of Product |
United States |
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